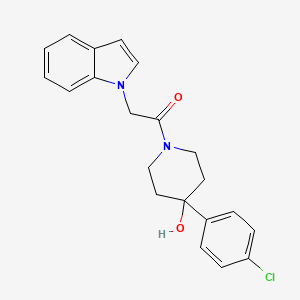

4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol

説明

4-(4-Chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol is a piperidinol derivative featuring a 4-chlorophenyl group at the 4-position of the piperidine ring and a 1H-indol-1-ylacetyl substituent at the 1-position. The indole moiety may confer distinct receptor selectivity or metabolic properties compared to simpler phenyl or fluorophenyl substituents .

特性

IUPAC Name |

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c22-18-7-5-17(6-8-18)21(26)10-13-23(14-11-21)20(25)15-24-12-9-16-3-1-2-4-19(16)24/h1-9,12,26H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCWUUZFTAFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:

Formation of Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

Coupling Reaction: The indole and piperidine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the indole moiety can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate the activity of various neurotransmitter systems. The chlorophenyl group may enhance the compound’s binding affinity and selectivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs

Key Observations :

Pharmacological and Receptor Selectivity

- Haloperidol : A dopamine D2 receptor inverse agonist with antipsychotic effects. Its fluorophenyl-ketone chain is critical for D2 binding .

- Target Compound : The indole moiety may shift activity toward serotonin receptors (e.g., 5-HT2A), as seen in other indole-containing psychotropics. However, direct evidence is lacking .

- Compound in : A piperidinol derivative with ethylamino and chlorophenyl groups acts as a potent IP (prostacyclin) agonist, highlighting the impact of substituents on receptor specificity .

- Compound in : The thiophene-pyrazole group could target kinases or inflammatory pathways, diverging from dopamine receptor modulation .

Pharmacokinetic and Metabolic Profiles

- Haloperidol : Metabolized primarily via CYP3A4-mediated oxidation and glucuronidation. Reduced haloperidol (a metabolite) retains partial activity .

- Target Compound : The indole group may introduce CYP1A2 or CYP2C19 metabolism pathways, altering clearance rates compared to haloperidol. Acetylation could reduce first-pass metabolism .

- Compound in : The dioxolan ring () may improve metabolic stability by resisting oxidation, contrasting with the acetyl group’s susceptibility to esterases .

生物活性

The compound 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol is a derivative of piperidine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 325.81 g/mol

- CAS Number : 7457-28-5

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O |

| Molecular Weight | 325.81 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 5.229 |

Antibacterial Activity

Various studies have indicated that compounds related to piperidine exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl and indole moieties enhances antibacterial efficacy.

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been a focal point in evaluating the biological activity of this compound. Research indicates that certain piperidine derivatives demonstrate strong inhibitory effects against AChE, which is crucial for treating neurological disorders like Alzheimer's disease .

Case Studies

- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results showed that compounds with the indole structure exhibited enhanced antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

- Enzyme Binding Studies : Docking studies conducted on related compounds revealed significant binding interactions with bovine serum albumin (BSA), indicating potential for therapeutic applications in drug delivery systems .

The biological activity of 4-(4-chlorophenyl)-1-(1H-indol-1-ylacetyl)-4-piperidinol can be attributed to several mechanisms:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

- Enzyme Inhibition Mechanism : By binding to the active sites of enzymes like AChE, the compound prevents substrate hydrolysis, thereby enhancing neurotransmitter levels in synaptic clefts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。